Hsd17B13-IN-11

Substrate selectivity profiling Enzymology Lipid mediator metabolism

Irreproducible results arise when HSD17B13 inhibitors are substituted without regard for substrate specificity and potency tier. Hsd17B13-IN-11 addresses this gap as a dichlorophenol-based, substrate-biased probe: • ~10-fold selectivity for estradiol (IC50 ≤0.1 μM) over leukotriene B3 (IC50 ≤1 μM) enables dose-ranging studies that titrate steroid hormone inactivation while sparing LTB3 metabolism. • Sub-micromolar potency delivers graded response curves suitable for phenotypic screening assay development and hit discrimination. • Structurally distinct dichlorophenol chemotype (WO2022020714) supports SAR benchmarking and freedom-to-operate analyses against internal lead series. Supplied with full analytical documentation for research use only.

Molecular Formula C16H17ClN2O3S
Molecular Weight 352.8 g/mol
Cat. No. B12370643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-11
Molecular FormulaC16H17ClN2O3S
Molecular Weight352.8 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C1=C(C=CS1)NC(=O)C2=CC(=C(C=C2)O)Cl
InChIInChI=1S/C16H17ClN2O3S/c1-9(2)8-18-16(22)14-12(5-6-23-14)19-15(21)10-3-4-13(20)11(17)7-10/h3-7,9,20H,8H2,1-2H3,(H,18,22)(H,19,21)
InChIKeyVTKPWAXAHWOLLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hsd17B13-IN-11 for Liver Disease Research


Hsd17B13-IN-11 (CAS 2758802-03-6) is a synthetic small-molecule inhibitor targeting hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), an enzyme genetically validated as a protective target in non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH/MASH), and hepatic fibrosis [1]. The compound is disclosed in patent literature as part of a series of dichlorophenol-based HSD17B13 inhibitors [2]. It is supplied by multiple commercial vendors as a research-use-only tool compound for biochemical and cellular studies of HSD17B13-mediated lipid metabolism pathways.

1
HSD17B13 pathway inhibition study fit for hepatic lipid metabolism research Tool compound for NAFLD / NASH enzymology models
2
Substrate-biased probe for estradiol vs leukotriene B3 metabolic pathway differentiation Reported substrate-selectivity profile in biochemical assays
3
Dichlorophenol chemotype for SAR studies and chemical series benchmarking Structurally distinct from other HSD17B13 inhibitor scaffolds

Hsd17B13-IN-11: Why Substitution Fails


HSD17B13 inhibitors constitute a heterogeneous class with divergent substrate inhibition profiles, selectivity windows across the 17β-HSD enzyme family, and distinct chemical scaffolds that dictate physicochemical and pharmacokinetic properties. A compound optimized for inhibiting estradiol oxidation may not effectively block leukotriene B3 metabolism, and vice versa [1]. Furthermore, potent tool compounds such as BI-3231 exhibit picomolar to low nanomolar potency (IC50 = 1 nM for hHSD17B13) [2], while Hsd17B13-IN-11 operates in the sub-micromolar range (≤0.1 μM for estradiol; ≤1 μM for leukotriene B3) . This potency differential is critical for experimental design: ultra-potent inhibitors may induce different pharmacodynamic responses or possess distinct off-target liability profiles compared to moderately potent probes. Simply substituting one HSD17B13 inhibitor for another without accounting for substrate specificity, potency tier, and chemical series provenance risks irreproducible results and erroneous mechanistic conclusions in preclinical NAFLD/NASH research.

Risk Factor
Hsd17B13-IN-11 Profile
Alternate HSD17B13 Inhibitor Context
Substrate preference
Reported ~10-fold bias toward estradiol over leukotriene B3
Ultra-potent inhibitors may lack characterized substrate bias; pathway interpretation may differ
Potency tier
Moderate sub-micromolar range in enzyme assays
Picomolar-to-low-nanomolar probes may saturate target engagement and shift assay dynamic range
Chemotype provenance
Dichlorophenol core scaffold; Inipharm patent series
Non-dichlorophenol chemotypes may carry distinct off-target kinase liability profiles

Hsd17B13-IN-11 Differentiation Evidence


Estradiol vs. Leukotriene B3 Substrate Selectivity

Hsd17B13-IN-11 exhibits an approximately 10-fold higher inhibitory potency against estradiol oxidation compared to leukotriene B3 oxidation, with reported IC50 values of ≤0.1 μM and ≤1 μM respectively . This substrate-dependent inhibition profile distinguishes it from other HSD17B13 inhibitors such as HSD17B13-IN-31 (compound 32), which reports the same threshold values (<0.1 μM and <1 μM) but without the explicit ~10-fold differential notation [1], and from BI-3231, which is reported primarily for its potency against the enzyme itself (IC50 = 1 nM hHSD17B13) rather than substrate-specific inhibition .

Substrate Selectivity
Cross-study comparable
~10-fold selectivity
Estradiol (≤0.1 μM) over Leukotriene B3 (≤1 μM)
Supports substrate-biased enzymology study design
Reported IC50 threshold context; cross-study comparison with BI-3231 and compound 32
Substrate selectivity profiling Enzymology Lipid mediator metabolism

Moderate Potency vs. Ultra-Potent Inhibitors

Hsd17B13-IN-11 operates in the sub-micromolar potency range (IC50 ≤0.1 μM for estradiol; ≤1 μM for leukotriene B3) [1], positioning it approximately 100-fold less potent than BI-3231 (IC50 = 1 nM for hHSD17B13) [2] and approximately 40-fold less potent than the recently reported liver-targeted inhibitor compound 32 (IC50 = 2.5 nM) [3].

Potency Context
Cross-study comparable
40–100 fold lower potency
vs BI-3231 (1 nM) and compound 32 (2.5 nM)
Moderate-potency probe for graded response screening
Assay window and dynamic range may benefit from non-saturating target engagement
Dose-response optimization Tool compound selection Phenotypic screening

Dichlorophenol Core Chemotype Differentiation

Hsd17B13-IN-11 is characterized by a dichlorophenol core scaffold (CAS 2758802-03-6; IUPAC: 3-[(3-chloro-4-hydroxybenzoyl)amino]-N-(2-methylpropyl)thiophene-2-carboxamide) , explicitly claimed in Inipharm's patent family for dichlorophenol HSD17B13 inhibitors [1]. This chemical series is structurally distinct from other HSD17B13 inhibitor chemotypes, including BI-3231 (a distinct proprietary scaffold) and the recently described liver-targeted inhibitor compound 32 (which achieved optimized liver microsomal stability and PK through structural modifications not present in the dichlorophenol series) [2].

Chemotype Identity
Class-level inference
Dichlorophenol core scaffold
Thiophene-2-carboxamide substitution; Inipharm patent CA 03198024 A1
Supports SAR exploration and chemotype benchmarking
Structurally distinct from BI-3231 and liver-targeted compound 32 series
Medicinal chemistry Structure-activity relationship Chemical series provenance

Hsd17B13-IN-11 Research Applications


Enzymology of Estradiol vs. Leukotriene B3 Metabolism

Investigators studying the differential contribution of HSD17B13 to steroid hormone inactivation versus pro-inflammatory lipid mediator biosynthesis should employ Hsd17B13-IN-11 as a substrate-biased probe. The compound's ~10-fold higher potency against estradiol oxidation compared to leukotriene B3 oxidation enables dose-ranging experiments that can selectively titrate estradiol-dependent pathways while leaving leukotriene B3 metabolism relatively intact at lower concentrations. This application is particularly relevant for mechanistic studies in NAFLD/NASH where both estrogen signaling and leukotriene-driven inflammation have been implicated.

Moderate-Potency Positive Control for Screening

Hsd17B13-IN-11's sub-micromolar potency (IC50 ≤0.1-1 μM) makes it an appropriate positive control compound for phenotypic screening assays designed to identify novel HSD17B13 modulators with moderate starting potency. Ultra-potent inhibitors such as BI-3231 (IC50 = 1 nM) [1] may fully saturate target engagement across all tested concentrations in a screening plate, providing limited dynamic range for hit discrimination. In contrast, Hsd17B13-IN-11 produces a graded response curve that better reflects typical screening library behavior and allows for meaningful assay window calculations.

Chemical Series Comparator for SAR and IP

Medicinal chemistry teams pursuing novel HSD17B13 inhibitor development require access to structurally distinct reference compounds to benchmark their own series and assess intellectual property landscapes. Hsd17B13-IN-11 represents the dichlorophenol chemotype disclosed in Inipharm's patent family [1], which is structurally unrelated to the BI-3231 scaffold or the optimized liver-targeted inhibitor compound 32 series [2]. Procurement of Hsd17B13-IN-11 enables direct head-to-head biochemical and cellular comparison of the dichlorophenol pharmacophore against internal lead series, supporting both SAR exploration and freedom-to-operate analyses.

Application
Selection Property
Validation Focus
HSD17B13 substrate-biased enzymology
Substrate-selectivity profile
Estradiol vs leukotriene B3 pathway-response interpretation
Phenotypic screening assay context
Moderate-potency tool compound
Graded response and assay window optimization
SAR and chemotype comparator studies
Dichlorophenol scaffold identity
Binding mode and series-specific liability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hsd17B13-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.